molecular formula C8H5F5O B2421529 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene CAS No. 1404194-74-6

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B2421529
CAS No.: 1404194-74-6
M. Wt: 212.119
InChI Key: NCYOUQAQRFQEBN-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzene ring

Properties

IUPAC Name

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYOUQAQRFQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide at low temperatures to generate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzene derivatives, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

The unique electronic properties imparted by fluorine atoms enhance the biological activity of compounds. 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene serves as a building block in the synthesis of pharmaceuticals. Its derivatives are often explored for their potential as:

  • Antiviral Agents : Fluorinated compounds have shown increased efficacy against viral infections. For example, the trifluoromethoxy group can enhance the binding affinity to viral proteins.
  • Anticancer Drugs : Studies indicate that fluorinated phenols exhibit improved lipophilicity and metabolic stability, making them suitable candidates for anticancer drug development.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 2,3-difluorinated compounds exhibited potent antiviral activities against various strains of viruses. The presence of trifluoromethoxy groups significantly increased their effectiveness compared to non-fluorinated analogs .

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced stability and efficacy. 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is explored for use in:

  • Pesticides : The compound's ability to penetrate plant tissues effectively allows it to act as a potent pesticide.
  • Herbicides : Its selective toxicity against certain weeds makes it an attractive candidate for herbicide formulation.

Data Table: Efficacy of Fluorinated Pesticides

Compound NameApplication TypeEfficacy (%)Notes
2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzeneHerbicide85Effective against broadleaf weeds
TrifluoromethylphenolInsecticide75Targeted action on specific pests

Materials Science Applications

The compound is also being investigated for its role in materials science, particularly in the development of:

  • Liquid Crystals : Due to its unique electronic properties, it can be used in liquid crystal displays (LCDs).
  • Conductive Polymers : The incorporation of fluorinated compounds can enhance the conductivity and stability of polymers used in electronics.

Case Study: Liquid Crystal Displays

Research has shown that incorporating 2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene into liquid crystal formulations improves response times and thermal stability .

Synthesis and Development

The synthesis of 2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene involves several methods that ensure high yields and purity. Notable methods include:

  • Fluorodecarboxylation : Utilizing xenon difluoride as a fluorinating agent allows for rapid synthesis under mild conditions .
  • Oxidative Trifluoromethylation : This method has been shown to yield high percentages of desired products while maintaining structural integrity .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical properties

Biological Activity

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H5F5O
  • Molar Mass : 212.12 g/mol
  • Density : 1.372 g/cm³
  • Boiling Point : Approximately 138.5 °C (predicted)

The biological activity of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Target Interactions

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways may contribute to therapeutic applications.
  • Anticancer Properties : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene and its derivatives. Here are some key findings:

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of fluorinated benzene derivatives, including 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene, against common pathogens. Results indicated significant inhibition zones in bacterial cultures, suggesting potential as an antimicrobial agent .
  • In Vitro Cancer Studies :
    • Research involving cell lines demonstrated that this compound could inhibit cell growth in various cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Inflammation Modulation :
    • Experimental models showed that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene?

A common approach involves multi-step functionalization of substituted benzene derivatives. For example:

  • Intermediate synthesis : Reacting halogenated or hydroxylated benzene precursors with fluorinating agents (e.g., DAST) to introduce fluorine atoms.
  • Trifluoromethoxy group installation : Substitution reactions using trifluoromethylating reagents (e.g., CF₃OTf) under controlled conditions .
  • Methylation : Alkylation of the benzene ring at position 1 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Q. Key considerations :

  • Solvent selection (e.g., absolute ethanol for reflux reactions) .
  • Catalysts like glacial acetic acid to enhance reaction efficiency .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy :
    • ¹⁹F NMR identifies fluorine environments (e.g., trifluoromethoxy vs. difluoro groups) .
    • ¹H NMR resolves methyl and aromatic proton signals, with splitting patterns indicating substituent positions.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways .
  • X-ray crystallography : Determines crystal structure and substituent spatial arrangement (if crystals are obtainable) .
  • Gas-phase electron diffraction : Analyzes conformational preferences of the trifluoromethoxy group .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (skin/eye contact) .
  • Storage : Store in inert, airtight containers away from ignition sources .
  • Waste disposal : Follow guidelines for halogenated waste, as bromo/fluoro byproducts may require specialized treatment .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in electrophilic substitution reactions?

  • Electron-withdrawing effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing electrophiles to meta/para positions. Fluorine atoms further deactivate the ring, requiring harsh conditions for reactions .
  • Steric effects : The methyl group at position 1 may hinder access to adjacent positions, affecting regioselectivity .

Example : Nitration or sulfonation may require elevated temperatures and strong acids (e.g., H₂SO₄/HNO₃ mixtures) due to reduced ring reactivity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case study : Discrepancies in ¹H NMR integration ratios may arise from overlapping signals or dynamic effects (e.g., rotational barriers in -OCF₃).
    • Solution : Use 2D NMR (e.g., COSY, NOESY) to assign signals unambiguously .
    • Computational validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What challenges arise in regioselective functionalization of this compound?

  • Directed ortho-metalation : The trifluoromethoxy group complicates lithiation; alternative strategies like halogen dance reactions may be needed .
  • Cross-coupling : Suzuki-Miyaura couplings require precise control of boronic acid intermediates (e.g., 2,3-difluoro-4-methoxyphenylboronic acid derivatives) .

Example : Palladium-catalyzed coupling with aryl halides often necessitates bulky ligands (e.g., SPhos) to suppress side reactions .

Q. How can computational methods enhance understanding of this compound’s properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and substituent effects on aromaticity .
  • Molecular dynamics (MD) : Simulate solvent interactions for solubility optimization (critical for biological assays) .

Q. What strategies improve yield in multi-step syntheses?

  • Optimize reaction sequence : Prioritize fluorine introduction early to avoid late-stage fluorination challenges .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate halogenated byproducts .

Example : A reported synthesis achieved 68% yield by refluxing intermediates in ethanol with glacial acetic acid .

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